molecular formula C24H26ClNO4 B12140982 (4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12140982
M. Wt: 427.9 g/mol
InChI Key: QWLJMEJVNWTCKM-XUTLUUPISA-N
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Description

5-(4-tert-butylphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the tert-butylphenyl and chlorobenzoyl groups through Friedel-Crafts acylation or similar reactions. The hydroxy and methoxyethyl groups are then introduced using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential interactions with biological targets, which could be exploited for therapeutic purposes.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-tert-butylphenyl)-4-(4-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-tert-butylphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the chlorobenzoyl group, for example, could influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H26ClNO4

Molecular Weight

427.9 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H26ClNO4/c1-24(2,3)17-9-5-15(6-10-17)20-19(21(27)16-7-11-18(25)12-8-16)22(28)23(29)26(20)13-14-30-4/h5-12,20,27H,13-14H2,1-4H3/b21-19+

InChI Key

QWLJMEJVNWTCKM-XUTLUUPISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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